molecular formula C9H15BrO2 B1595229 Methyl 2-bromo-2-cyclohexylacetate CAS No. 58851-63-1

Methyl 2-bromo-2-cyclohexylacetate

Cat. No. B1595229
CAS RN: 58851-63-1
M. Wt: 235.12 g/mol
InChI Key: FVRCRECNPNQSKL-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-cyclohexylacetate is a chemical compound that is commonly used in scientific research. It is an ester that is synthesized through a specific method, and it has a variety of applications in the field of biochemistry and physiology. In

Mechanism Of Action

The mechanism of action of methyl 2-bromo-2-cyclohexylacetate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of lipids. This inhibition can lead to a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

Methyl 2-bromo-2-cyclohexylacetate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, as well as to reduce inflammation and oxidative stress. It has also been shown to have neuroprotective effects, particularly in the treatment of Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using methyl 2-bromo-2-cyclohexylacetate in lab experiments is its well-established synthesis method. This makes it easy to obtain and use in a variety of experiments. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are a number of future directions for research involving methyl 2-bromo-2-cyclohexylacetate. One area of interest is the development of new drugs based on the compound's mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, particularly in the treatment of neurodegenerative diseases. Finally, new synthesis methods could be developed to improve the efficiency and sustainability of the current method.
In conclusion, methyl 2-bromo-2-cyclohexylacetate is a chemical compound with a variety of scientific research applications. Its well-established synthesis method, mechanism of action, and biochemical and physiological effects make it a valuable tool in the field of biochemistry and physiology. While there are limitations to its use, further research in this area has the potential to lead to new discoveries and advancements in the field.

Scientific Research Applications

Methyl 2-bromo-2-cyclohexylacetate has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of cyclohexyl-containing compounds. It has also been used in the development of new drugs and as a tool to study the mechanisms of biological processes.

properties

IUPAC Name

methyl 2-bromo-2-cyclohexylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRCRECNPNQSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304408
Record name methyl 2-bromo-2-cyclohexylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-2-cyclohexylacetate

CAS RN

58851-63-1
Record name NSC165640
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-bromo-2-cyclohexylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL ALPHA-BROMO-1-CYCLOHEXANEACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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